2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenyl-imidazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, ammonium acetate, and 4-bromoaniline under reflux conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom or the imidazole ring.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products:
Oxidation: Products may include hydroxylated derivatives or imidazole N-oxides.
Reduction: The major product is the de-brominated imidazole derivative.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole is primarily based on its ability to interact with biological targets, such as enzymes and receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. For instance, the compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole
Comparison: Compared to its analogs, 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding affinity to biological targets, making it potentially more effective in certain applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONDLJPUIDYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364901 | |
Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5496-33-3 | |
Record name | 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5496-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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